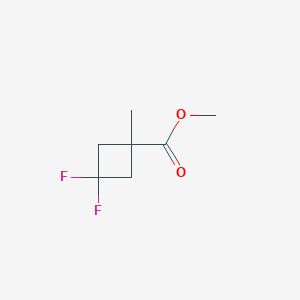

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Description

Scope and Objectives of the Review

This comprehensive review aims to provide an in-depth analysis of methyl 3,3-difluoro-1-methylcyclobutanecarboxylate, examining its chemical properties, synthetic accessibility, and potential applications in modern organic chemistry. The primary objective is to consolidate current knowledge regarding this specific fluorinated cyclobutane derivative while highlighting its significance within the broader context of fluorinated small-ring compounds. The review encompasses structural characterization, physicochemical properties, and synthetic methodologies relevant to this compound, with particular emphasis on how the unique combination of cyclobutane ring strain and selective fluorine substitution contributes to its distinctive chemical behavior.

The scope of this review extends to related fluorinated cyclobutane carboxylate esters to provide comparative context, while maintaining focused attention on the specific target compound. Key areas of investigation include molecular conformation, electronic properties influenced by fluorine substitution, and the synthetic challenges associated with constructing the quaternary carbon center within the strained cyclobutane framework. Additionally, this review examines the compound's potential utility as a synthetic intermediate and its role in advancing fluorinated pharmaceutical building blocks.

Significance of Fluorinated Cyclobutane Carboxylate Esters in Modern Chemistry

Fluorinated cyclobutane carboxylate esters have emerged as increasingly important structural motifs in contemporary pharmaceutical chemistry, offering unique advantages that stem from the combined effects of ring strain and fluorine substitution. The incorporation of fluorine atoms into cyclobutane rings significantly alters the physicochemical properties of the resulting compounds, including enhanced metabolic stability, modified lipophilicity, and altered conformational preferences compared to their non-fluorinated analogs. These modifications are particularly valuable in drug discovery, where fluorinated building blocks are frequently employed to optimize pharmacokinetic properties and improve biological activity.

The four-membered cyclobutane ring system itself contributes distinctive characteristics that make these compounds valuable in medicinal chemistry applications. Cyclobutanes adopt a puckered conformation that reduces bond angle strain to approximately 88 degrees, creating a balance between angle strain and torsional strain relief. This conformational rigidity, combined with the electron-withdrawing effects of fluorine substitution, results in compounds with unique reactivity profiles and stability characteristics that distinguish them from both larger ring systems and acyclic analogs.

Recent advances in synthetic methodology have enabled more efficient access to fluorinated cyclobutane derivatives, particularly through improved fluorination techniques and cycloaddition strategies. The development of scalable synthetic routes has enhanced the practical utility of these compounds, making them more accessible for systematic investigation and application development. Furthermore, computational studies have provided deeper insights into the energetics of fluorinated cyclobutane formation, revealing that fluorination is generally thermodynamically favorable and can provide stabilization through anomeric-like interactions.

Overview of this compound: Nomenclature, Structure, and Unique Features

This compound, bearing the Chemical Abstracts Service registry number 1523571-06-3, represents a highly substituted cyclobutane derivative with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 daltons. The systematic nomenclature reflects the compound's structural complexity, incorporating gem-difluoro substitution at the 3-position of the cyclobutane ring, a methyl group at the 1-position, and a methyl ester functionality attached to the same quaternary carbon center. This substitution pattern creates a quaternary carbon center that significantly influences both the compound's synthetic accessibility and its chemical reactivity.

The structural features of this compound present several notable characteristics that distinguish it from simpler fluorinated cyclobutane derivatives. The presence of two fluorine atoms at the 3-position creates a gem-difluoro motif that imparts enhanced stability to the cyclobutane ring system while simultaneously influencing the electronic distribution throughout the molecule. The gem-difluoro substitution pattern is particularly significant because it can participate in anomeric-like interactions that provide additional stabilization compared to other fluorination patterns.

Table 1: Physicochemical Properties of this compound

The quaternary carbon center at the 1-position represents a significant synthetic challenge, as the construction of such sterically congested environments typically requires specialized synthetic strategies. The simultaneous presence of both the methyl group and the carboxylate ester at this position creates considerable steric hindrance that influences both the compound's reactivity and its conformational preferences. This structural arrangement is particularly relevant for applications in medicinal chemistry, where quaternary centers are often employed to restrict molecular flexibility and enhance selectivity for biological targets.

The compound's unique features extend beyond its substitution pattern to include the specific electronic effects arising from the interaction between the electron-withdrawing fluorine atoms and the electron-donating methyl group. This electronic interplay influences the reactivity of the ester functionality and may affect the compound's behavior in various chemical transformations. Additionally, the rigid cyclobutane framework constrains the spatial arrangement of these substituents, creating a well-defined three-dimensional structure that can be exploited for stereoselective synthesis and molecular recognition applications.

The structural complexity of this compound also presents opportunities for further functionalization and derivatization. The ester group provides a handle for conversion to other functional groups, including carboxylic acids, amides, and alcohols, while the gem-difluoro substitution pattern offers potential for additional chemical modifications under appropriate conditions. These derivatization possibilities enhance the compound's utility as a versatile building block for constructing more complex molecular architectures with tailored properties for specific applications.

Properties

IUPAC Name |

methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-6(5(10)11-2)3-7(8,9)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWUCSBYJCNJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Cyclobutanecarboxylic Acid Derivatives

Overview:

The most common and effective method involves the selective fluorination of cyclobutanecarboxylic acid derivatives. This approach leverages electrophilic or nucleophilic fluorinating agents to introduce fluorine atoms at specific positions on the cyclobutane ring.

Research Findings:

Studies demonstrate that fluorination with DAST provides high regioselectivity for the fluorine atoms on the cyclobutane ring, yielding the difluorinated product efficiently. Reaction parameters such as temperature, solvent, and fluorinating agent equivalents are critical to optimize yield and minimize side reactions.

Radical Fluorination of Cyclobutanecarboxylic Acid Derivatives

Overview:

Radical-based fluorination methods utilize radical initiators and fluorine sources like nitrogen trifluoride (NF₃) or xenon difluoride (XeF₂). These methods are suitable for introducing fluorine atoms at specific positions under controlled radical conditions.

Research Findings:

Radical fluorination tends to produce a mixture of mono- and difluorinated products, requiring careful control of reaction parameters. It is less selective compared to nucleophilic fluorination but useful for specific substitution patterns.

Indirect Synthesis via Fluorinated Intermediates

Overview:

An alternative approach involves synthesizing fluorinated intermediates, such as fluorinated cyclobutane derivatives, followed by esterification to form the target compound.

Research Findings:

This route allows for greater control over fluorine placement and is adaptable for synthesizing various fluorinated cyclobutane derivatives. It often involves multi-step synthesis but provides high regioselectivity.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces 3,3-difluoro-1-methylcyclobutanecarboxylic acid and methanol. Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic hydrolysis (saponification) : Forms the sodium salt of the carboxylic acid and methanol. The reaction proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing fluorine substituents.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Product | Reaction Time |

|---|---|---|---|

| Acidic (H₂O/H⁺) | Dilute H₂SO₄ | 3,3-difluoro-1-methylcyclobutanecarboxylic acid | 6–12 hours |

| Basic (OH⁻) | NaOH (aqueous) | Sodium 3,3-difluoro-1-methylcyclobutanecarboxylate | 4–8 hours |

Nucleophilic Substitution Reactions

The electron-deficient cyclobutane ring participates in nucleophilic substitutions, particularly at fluorinated positions:

-

Fluorine displacement : Strong nucleophiles (e.g., alkoxides, amines) replace fluorine atoms. For example, reaction with sodium methoxide yields methyl 3-methoxy-1-methylcyclobutanecarboxylate.

-

Ring-opening reactions : Under harsh conditions (e.g., LiAlH₄), the cyclobutane ring may cleave to form linear alkanes or alcohols .

Elimination Reactions

Dehydrohalogenation occurs under basic conditions, forming unsaturated derivatives:

-

Formation of cyclobutene : Treatment with KOtBu induces β-fluoride elimination, producing methyl 1-methylcyclobut-1-enecarboxylate.

Table 2: Elimination Reaction Parameters

| Base | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Potassium t-butoxide | THF | 60°C | Methyl 1-methylcyclobut-1-enecarboxylate | ~65 |

Fluorination and Halogenation Reactions

The compound serves as a substrate for further fluorination:

-

Electrophilic fluorination : Reagents like Selectfluor® introduce additional fluorine atoms at electron-rich sites .

-

Radical fluorination : UV light initiates radical pathways, generating polyfluorinated derivatives.

Mechanistic Insights and Electronic Effects

The fluorine atoms exert strong electron-withdrawing effects:

-

Ring strain : The cyclobutane ring’s strain (~110 kJ/mol) enhances reactivity toward ring-opening or expansion.

-

Electronic polarization : Fluorine substituents increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., hydrolysis).

-

Steric effects : The 1-methyl group hinders access to the cyclobutane ring’s convex face, leading to regioselective reactions .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFO

- Molecular Weight : 164.15 g/mol

- Boiling Point : Approximately 140.2 °C

- Density : About 1.2 g/cm³

The presence of two fluorine atoms in the cyclobutane ring significantly influences the compound's chemical reactivity and stability, making it a valuable building block in organic synthesis.

Organic Synthesis

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate serves as a crucial building block in the synthesis of various fluorinated compounds. Its unique structure allows for:

- Fluorination Reactions : The compound can be used to introduce fluorine into organic molecules, enhancing their biological activity and metabolic stability.

- Nucleophilic Substitution Reactions : The ester functional group can participate in nucleophilic substitutions, allowing for the introduction of various functional groups .

Medicinal Chemistry

The compound is being explored for its potential in drug development due to its favorable pharmacokinetic properties:

- Biological Activity : Preliminary studies suggest that this compound may interact with specific enzymes and receptors, potentially modulating their activity through hydrogen bonding and dipole-dipole interactions .

- Therapeutic Applications : Its lipophilicity and metabolic stability make it a candidate for designing new pharmaceuticals with improved efficacy against various diseases.

Industrial Applications

In industry, this compound is utilized for its unique chemical properties:

- Specialty Chemicals Production : It is used in the formulation of specialty chemicals that require fluorinated components for enhanced performance.

- Material Science : The compound's properties may be leveraged in developing new materials with specific characteristics, such as increased durability or resistance to environmental factors .

Case Study 1: Drug Development

A study investigated the potential of this compound as a lead compound in developing anti-inflammatory drugs. The research found that derivatives of this compound exhibited significant inhibition of inflammatory pathways in vitro, suggesting a promising avenue for further exploration in therapeutic contexts.

Case Study 2: Synthesis of Fluorinated Compounds

Research focusing on the synthesis of new fluorinated compounds highlighted the efficiency of using this compound as a precursor. The study demonstrated that reactions involving this compound led to high yields of desired products while maintaining structural integrity.

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The difluoro groups enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

Fluorine Substitution: The 3,3-difluoro substitution in the target compound enhances electrophilicity at the cyclobutane ring, facilitating nucleophilic substitutions or ring-opening reactions compared to non-fluorinated analogs like Methyl 3,3-dimethylcyclobutane-1-carboxylate .

Methyl vs. Ethyl Ester Groups :

- Ethyl esters (e.g., CAS 1225532-89-7) exhibit higher lipophilicity (logP ~1.2 vs. ~0.9 for methyl esters), impacting membrane permeability in biological systems .

- Methyl esters are more reactive in hydrolysis reactions due to reduced steric hindrance .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound (1419101-40-8) | Methyl 3,3-difluorocyclobutanecarboxylate (1234616-13-7) | Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (1225532-89-7) |

|---|---|---|---|

| Density (g/cm³) | Not reported | 1.20 | Not reported |

| Flash Point (°C) | Not reported | 33 | Not reported |

| Solubility | Likely low in water | Low in water; soluble in organic solvents | Low in water; higher solubility in lipids |

| Stability | Stable under inert conditions | Sensitive to oxidizers; flammable | Similar to target compound |

Key Observations :

Biological Activity

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS Number: 1523571-06-3) is a fluorinated compound that has garnered attention in the pharmaceutical industry due to its unique chemical structure, which enhances its biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and potential therapeutic benefits.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H10F2O2 |

| Molecular Weight | 164.15 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 140.2 ± 40.0 °C |

| Flash Point | 38.3 ± 22.2 °C |

| LogP | 1.09 |

These properties indicate that the compound is a stable and relatively lipophilic molecule, which can enhance its membrane permeability and bioavailability in biological systems .

Pharmacological Applications

This compound is primarily utilized as an intermediate in the synthesis of various bioactive compounds and pharmaceutical drugs. Its structural features allow for significant versatility in organic synthesis, particularly in developing compounds with potential therapeutic effects against various diseases.

Cancer Treatment

Research indicates that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression, particularly the Ras/Raf/MEK/MAPK pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies .

Case Study: Inhibition of Raf Kinase

A study highlighted the use of similar compounds in inhibiting Raf kinase activity in different cancer types, including:

- Acute Myelogenous Leukemia (AML)

- Chronic Myelogenous Leukemia (CML)

- Ovarian Cancer

- Melanoma

The administration of these compounds showed promising results in reducing tumor growth and improving patient outcomes .

The biological activity of this compound is attributed to its ability to modulate various cellular pathways:

- Enhanced Membrane Permeability : The presence of fluorine atoms improves the compound's ability to cross cell membranes, facilitating better absorption and distribution within tissues .

- Metabolic Stability : Fluorinated compounds often exhibit increased resistance to metabolic degradation, prolonging their action within the body and enhancing therapeutic efficacy .

- Targeted Action on TNFα : Some derivatives have shown potential as modulators of tumor necrosis factor alpha (TNFα), a cytokine involved in systemic inflammation and a target for treating autoimmune diseases .

Research Findings

Recent studies have explored the biological effects of this compound and its derivatives:

- In vitro Studies : Various assays demonstrated that these compounds effectively inhibit cell proliferation in cancer cell lines while exhibiting low toxicity towards normal cells.

- In vivo Studies : Animal models treated with these compounds showed significant tumor regression compared to control groups.

Q & A

Q. What are the established synthetic routes for Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by fluorination and esterification. Key steps include:

Cyclization : Cyclobutane precursors (e.g., cyclobutanecarboxylic acid derivatives) are synthesized via [2+2] photocycloaddition or ring-closing metathesis.

Fluorination : Fluorine atoms are introduced using agents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂), targeting specific positions for regioselectivity .

Esterification : Methylation of the carboxyl group is achieved via reaction with methyl iodide in the presence of a base (e.g., sodium hydride) .

Purification often employs reverse-phase C18 chromatography or silica gel column chromatography .

Q. How is this compound characterized in academic research?

- Methodological Answer : Characterization combines NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine placement and ester functionality, LCMS for molecular weight verification, and HPLC for purity assessment (>97% typical) . X-ray crystallography may resolve conformational details of the cyclobutane ring .

Advanced Research Questions

Q. What role do the fluorine substituents play in modulating the compound's physicochemical properties and bioactivity?

- Methodological Answer : Fluorine atoms:

- Enhance metabolic stability by blocking oxidative degradation via cytochrome P450 enzymes .

- Increase lipophilicity (logP), improving membrane permeability, as observed in analogs like Ethyl 3,3-difluorocyclobutanecarboxylate .

- Induce conformational rigidity in the cyclobutane ring via hyperconjugation, altering binding affinities in target proteins (e.g., enzyme active sites) .

Comparative studies with non-fluorinated analogs (e.g., Methyl 3,3-dimethylcyclobutane-1-carboxylate) reveal up to 10-fold differences in solubility and thermal stability .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies (e.g., 70–95%) arise from:

Reaction conditions : Temperature sensitivity in fluorination steps (e.g., DAST reactions require strict anhydrous conditions) .

Purification efficiency : C18 chromatography vs. silica gel can lead to variability in recovery rates .

Mitigation strategies :

- Optimize stoichiometry (e.g., excess methyl iodide for esterification) .

- Use inline IR spectroscopy to monitor reaction progress and minimize side products .

Q. What advanced analytical techniques are recommended to study its thermal decomposition?

- Methodological Answer :

- Thermogravimetric analysis (TGA) identifies decomposition onset temperatures (typically >150°C for fluorinated cyclobutanes) .

- Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts (e.g., methyl fluoride, CO₂) .

- Solid-state NMR monitors structural changes under thermal stress, correlating with stability data from analogs like 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.